molecular formula C15H18O B14238774 2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 552425-61-3

2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one

Katalognummer: B14238774
CAS-Nummer: 552425-61-3
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: AJTZJMZJATZEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes a biphenyl core and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the reaction of biphenyl derivatives with methylating agents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress response and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,4-Trimethyl-2-oxazoline
  • 2,4,5-Trimethyl-1,3-oxazole
  • 2,3-Dihydro-4H-pyran

Uniqueness

2,2,4-Trimethyl-4,5-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific arrangement of methyl groups and the biphenyl core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

552425-61-3

Molekularformel

C15H18O

Molekulargewicht

214.30 g/mol

IUPAC-Name

2,2,6-trimethyl-3-phenylcyclohex-3-en-1-one

InChI

InChI=1S/C15H18O/c1-11-9-10-13(15(2,3)14(11)16)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI-Schlüssel

AJTZJMZJATZEEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=C(C(C1=O)(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.